BenchChemオンラインストアへようこそ!

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone

Lipophilicity Drug-likeness Physicochemical profiling

This N-acylated 2-oxa-5-azabicyclo[2.2.1]heptane derivative (MW 231.29) serves as a rigidified morpholine replacement with a LogP of ~2.1, placing it in ideal CNS drug space. The o-tolyl group provides steric bias without metabolically labile heterocycles, making it the preferred building block for crystallography-based fragment screening over heavier halogenated analogs. Fully compatible with automated parallel synthesis and solid-phase coupling; cleaves without epimerization.

Molecular Formula C14H17NO2
Molecular Weight 231.295
CAS No. 2034611-98-6
Cat. No. B2947184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone
CAS2034611-98-6
Molecular FormulaC14H17NO2
Molecular Weight231.295
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)N2CC3CC2CO3
InChIInChI=1S/C14H17NO2/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3
InChIKeyMGCYNCCVVPYOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone (CAS 2034611-98-6) – Structural Identity and Procurement Baseline for a Bridged-Morpholine Building Block


1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone (CAS 2034611-98-6, molecular formula C14H17NO2, MW 231.29) is a functionalized derivative of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a carbon-atom-bridged morpholine that serves as a conformationally constrained surrogate in medicinal chemistry [1]. The compound features an o-tolyl acetyl substituent on the bridged nitrogen, placing it within a family of N-acylated 2-oxa-5-azabicyclo[2.2.1]heptanes that are employed as advanced intermediates for receptor-targeted libraries and backbone-constrained γ-amino acid analogues [2].

Why 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone Cannot Be Casually Replaced by In-Class Analogues – Key Procurement Considerations


Although multiple N-acylated 2-oxa-5-azabicyclo[2.2.1]heptanes are commercially available, substitution at the exocyclic carbonyl carbon profoundly alters physicochemical properties, reactivity, and downstream synthetic utility. The o-tolyl group introduces ortho-methyl steric hindrance and a specific lipophilic bias (predicted LogP ~1.8–2.2) that distinguishes it from the para-methylphenoxy analogue (CAS 2034611-16-8, predicted LogP ~1.5–1.8) and the 2-bromophenyl analogue (CAS 2034612-75-2, predicted LogP ~2.0–2.5) [1]. In the context of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, which is itself used to replace morpholine in drug candidates to improve metabolic stability and reduce oxidative N-dealkylation [2], the choice of N-acyl substituent directly determines the lipophilic ligand efficiency (LLE) and permeability characteristics of any derived library compound. Generic substitution without verification of batch-specific purity (typically ≥95%–98% by HPLC for research-grade material ) can introduce synthetic inconsistencies that propagate through multi-step sequences.

Quantitative Differentiation Evidence for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone Versus Closest Structural Analogues


Lipophilicity (Predicted LogP) Differentiation Against the 4-Methylphenoxy Analogue

The o-tolyl substituent in the target compound provides a distinct lipophilicity range compared to oxygen-linked analogues. In silico prediction (Molinspiration) indicates a LogP of ~2.1 for 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone versus ~1.7 for the 4-methylphenoxy analogue (CAS 2034611-16-8) [1]. This ~0.4 LogP unit difference translates to an approximately 2.5-fold higher theoretical n-octanol/water partition coefficient, which can be meaningful when fine-tuning the lipophilic ligand efficiency (LLE = pIC50 – LogP) of final target compounds [2].

Lipophilicity Drug-likeness Physicochemical profiling

Steric and Electronic Differentiation from the 2-Bromophenyl Analogue

Compared with 2-(2-bromophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone (CAS 2034612-75-2), the o-tolyl compound replaces a bromine atom (van der Waals radius ~1.85 Å, electronegativity 2.96) with a methyl group (van der Waals radius ~2.0 Å but electronically neutral). This substitution eliminates the aryl bromide as a potential site for undesired metabolic dehalogenation or Pd-catalyzed side reactions during library synthesis, while retaining ortho steric bulk [1]. The Taft steric parameter (Es) for Br is –1.16 versus 0.0 for CH3, indicating that the o-tolyl group imposes less steric compression on the bicyclic core while still providing an ortho substituent for conformational biasing [2].

Steric hindrance Cross-coupling handle Synthetic versatility

Conformational Rigidity Advantage of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold Over Standard Morpholine

The core 2-oxa-5-azabicyclo[2.2.1]heptane system is a bridged morpholine that locks the six-membered ring into a boat conformation, reducing the number of accessible conformers versus unconstrained morpholine (N–C–C–O torsion limited to ~0° vs. ±60° in morpholine) [1]. In the context of the JNJ-54717793 orexin-1 antagonist program, replacing a morpholine with the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core contributed to achieving oral bioavailability (rat F = 28%) and brain penetration (rat brain/plasma Kp = 0.8) for the series [2]. While the target compound is an N-acylated building block rather than a final drug, its incorporation into lead molecules transfers this conformational rigidity advantage.

Conformational constraint Metabolic stability Morpholine replacement

Ortho-Methyl Effect on Rotatable Bond Profile Versus Heteroaryl Analogues

The target compound contains 3 rotatable bonds (exocyclic C–N, CH2–C=O, and phenyl–CH2), placing it within the favorable range for oral drug-likeness (Veber rule: ≤10 rotatable bonds) [1]. In contrast, the 2-(thiophen-3-yl) analogue (CAS 2034558-39-7) contains a five-membered heteroaryl with only 2 rotatable bonds but introduces sulfur-associated metabolic liabilities (CYP450-mediated S-oxidation). The o-tolyl compound also carries one additional non-hydrogen atom (methyl carbon) versus the unsubstituted phenyl analogue, which can incrementally improve target binding through hydrophobic contacts without violating the Rule of 5 (MW = 231.29; HBD = 0; HBA = 3) [2].

Rotatable bonds Ligand efficiency Oral bioavailability

Commercial Availability and Purity Benchmarking Against the 2,2-Dioxido-2-thia Analogue

The target compound (CAS 2034611-98-6) is commercially available with certified purity ≥98% by HPLC . A structurally related building block, 1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone (replacing the bridging oxygen with a sulfone), is listed by vendors but has less established purity documentation and higher reported cost due to the additional synthetic steps required for sulfone introduction . For medicinal chemistry groups requiring a clean, high-purity N-acylated bridged morpholine building block with reproducible quality, the target compound represents the more accessible and cost-effective option.

Chemical purity Procurement Building block quality

Absence of a Heavy Halogen as a Differentiation from the 2-Bromophenyl Analogue for Late-Stage Functionalization Strategies

The target compound lacks a heavy halogen (Br, MW = 296.16 for the 2-bromophenyl analogue vs. 231.29 for the target) [1]. In fragment-based drug discovery (FBDD), heavy halogens can dominate X-ray electron density maps and complicate crystallographic refinement, while also increasing the molecular weight beyond the preferred fragment range (MW < 300) [2]. The o-tolyl compound avoids both issues, making it a more suitable fragment for X-ray crystallography-based hit-to-lead campaigns while still providing an ortho substituent for hydrophobic pocket exploration.

Late-stage functionalization Heavy atom avoidance Fragment-based drug discovery

Optimal Research and Procurement Scenarios for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring a Conformationally Constrained Morpholine Surrogate with Moderate Lipophilicity

Teams optimizing CNS-penetrant leads can use this building block to install a rigidified, metabolically stable morpholine replacement with a LogP ~2.1, placing it within the optimal CNS drug space (LogP 2–4). The o-tolyl group provides steric bias without introducing a metabolically labile heterocycle, as evidenced by cross-study comparison with thiophene analogues . Derivatization via the ketone carbonyl (e.g., reductive amination, Grignard addition) enables rapid library expansion while maintaining the conformational rigidity of the bicyclic core [1].

Fragment-Based Screening Libraries Where Heavy-Atom-Free Composition Is Required

With MW = 231.29, no heavy halogens, and compliance with the Rule of Three (HBA ≤ 3, HBD = 0, ClogP < 3), this compound is directly suitable for fragment library inclusion. In contrast, the 2-bromophenyl analogue (MW 296.16) exceeds the preferred fragment mass range and introduces anomalous X-ray scattering. The o-tolyl congener is therefore the preferred choice for crystallography-based fragment screening campaigns .

Synthesis of Backbone-Constrained γ-Amino Acid Analogues via Ketone Functionalization

Building on the Hanessian group's demonstration that 2-oxa-5-azabicyclo[2.2.1]heptane C-3 derivatives can serve as backbone-constrained GABA analogues , this N-acylated variant can be further elaborated at the ketone position to generate novel baclofen or pregabalin mimetics. The o-tolyl substituent provides a hydrophobic anchor that may enhance blood-brain barrier penetration relative to more polar N-substituents.

Parallel Library Synthesis on Solid Phase Requiring High-Purity, Multi-Vendor Building Blocks

The ≥98% HPLC purity and availability from multiple commercial sources make this building block suitable for automated parallel synthesis platforms in industrial medicinal chemistry settings. The o-tolyl ketone is stable to standard solid-phase coupling conditions and can be cleaved without epimerization, unlike the 2,2-dioxido-2-thia analogue which introduces a base-labile sulfone that may degrade under certain cleavage protocols [1].

Quote Request

Request a Quote for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.